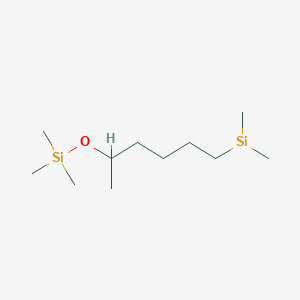![molecular formula C28H52P2 B15160661 [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] CAS No. 658705-48-7](/img/structure/B15160661.png)
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is a complex organophosphorus compound It is characterized by its unique structure, which includes a phenylene group linked to two methylene bridges, each connected to a bis(2-methylbutan-2-yl)phosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] typically involves the reaction of 1,2-phenylenedimethanol with bis(2-methylbutan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] with minimal impurities.
化学反応の分析
Types of Reactions
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phenylene and methylene groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology and Medicine
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various chemical processes.
作用機序
The mechanism by which [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to coordination chemistry and catalysis.
特性
CAS番号 |
658705-48-7 |
|---|---|
分子式 |
C28H52P2 |
分子量 |
450.7 g/mol |
IUPAC名 |
[2-[bis(2-methylbutan-2-yl)phosphanylmethyl]phenyl]methyl-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-13-25(5,6)29(26(7,8)14-2)21-23-19-17-18-20-24(23)22-30(27(9,10)15-3)28(11,12)16-4/h17-20H,13-16,21-22H2,1-12H3 |
InChIキー |
NRULGPVQXYQMSP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
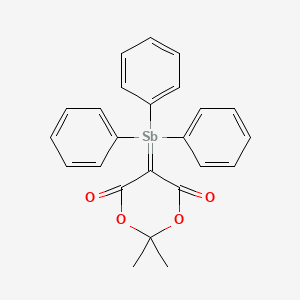
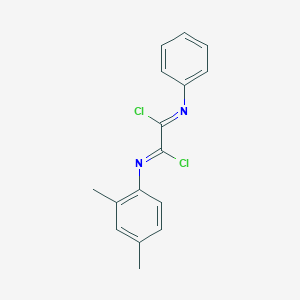
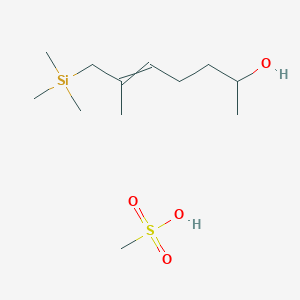
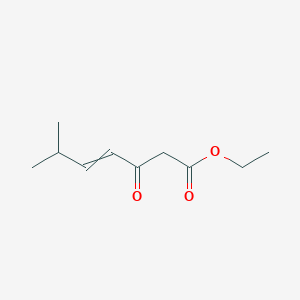
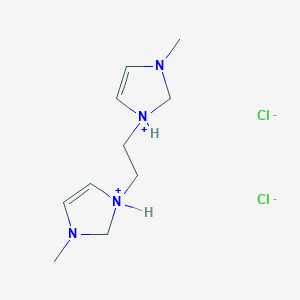
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
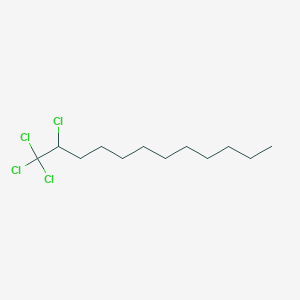
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
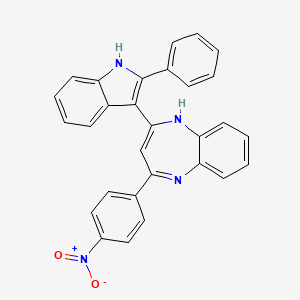
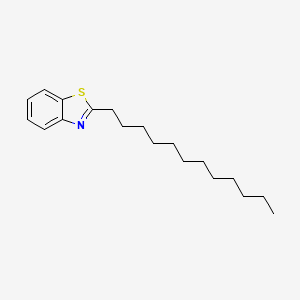
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)

